(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester
Description
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester is a specialized proline derivative featuring three critical structural motifs:
- tert-Butyloxycarbonyl (t-Boc) protection on the secondary amine, providing stability under basic and nucleophilic conditions.
- Azide group (-N₃) at the 4-position, enabling reactivity in click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition).
- Methyl ester at the carboxyl terminus, enhancing solubility and modulating hydrolysis kinetics.
- D-configuration at the 4-position, distinguishing it from naturally occurring L-proline derivatives.
This compound is primarily employed as an intermediate in peptide synthesis, particularly for introducing non-natural amino acids or facilitating bioconjugation via azide-alkyne coupling. Its steric and electronic properties make it valuable in drug discovery and materials science .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQMWOSPZUZYNW-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester, commonly referred to as Boc-4-azido-D-proline, is a chiral azido compound derived from proline, an essential amino acid. Its unique structural features, particularly the presence of an azido group and a tert-butoxycarbonyl (Boc) protecting group, render it valuable in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₄O₄, with a molecular weight of 286.30 g/mol. The compound features:
- Boc group : Provides stability and protects the amino group.
- Azido group : Highly reactive, capable of participating in various chemical transformations.
The biological activity of this compound primarily arises from its azido functionality. The azido group can undergo several reactions:
- Nucleophilic Substitution : The azido group can be replaced by amines or other nucleophiles, facilitating the synthesis of diverse derivatives.
- Reduction Reactions : It can be reduced to form amines using agents like lithium aluminum hydride (LiAlH₄), which can be significant for creating biologically active compounds .
- Cycloaddition Reactions : The azide can participate in 1,3-dipolar cycloaddition reactions to form stable triazole rings, often catalyzed by copper(I) ions.
1. Protein Modifications
The azido group allows for selective labeling and modification of proteins. This property is exploited in bioconjugation techniques, where the azide can react with alkyne-containing molecules through click chemistry to create stable conjugates for studying protein interactions and functions .
2. Drug Development
Research has indicated that derivatives of (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline may play a role in drug development, particularly in synthesizing proline-rich peptides and peptidomimetics that exhibit biological activity against various targets .
3. Antiviral Activity
Some studies have explored the potential antiviral properties of azido compounds similar to Boc-4-azido-D-proline. These compounds are investigated for their ability to disrupt viral replication mechanisms or enhance immune responses .
Comparative Analysis with Related Compounds
Case Study 1: Protein Labeling
In a study published in Nature Communications, researchers utilized Boc-4-azido-D-proline to label specific proteins within live cells. The azide's reactivity enabled selective attachment of fluorescent probes, allowing real-time imaging of protein dynamics and interactions within cellular environments.
Case Study 2: Drug Development
A recent investigation into proline derivatives indicated that incorporating the azido group into peptide sequences enhanced their binding affinity to target receptors involved in cancer pathways. This study demonstrated that modifications using Boc-4-azido-D-proline led to improved therapeutic efficacy in preclinical models .
Scientific Research Applications
Medicinal Chemistry Applications
2.1. Antibody-Drug Conjugates (ADCs)
The compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates. ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. The incorporation of (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester into ADCs enhances their efficacy by improving the stability and solubility of the conjugate .
2.2. Peptide Synthesis
This compound is utilized in the synthesis of various peptides, particularly those that require specific stereochemical configurations. Its azide functionality allows for click chemistry applications, facilitating the formation of peptide bonds under mild conditions. This is particularly advantageous in creating cyclic peptides or complex peptide libraries for drug discovery .
Chemical Biology Applications
3.1. Bioconjugation Techniques
The azide group enables selective bioconjugation reactions, such as the Staudinger ligation and click chemistry with alkynes. These reactions are crucial for labeling biomolecules, studying protein interactions, and developing biosensors . The ability to modify proteins or nucleic acids with precision opens new avenues for research in cellular biology and diagnostics.
3.2. Probing Protein Structures
The incorporation of this compound into peptide sequences can help probe the conformational dynamics of proteins. By attaching fluorescent or other reporter groups through the azide functionality, researchers can study protein folding, stability, and interactions in real-time .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
Chemical Reactions Analysis
Azide Reduction to Amine
The azide group undergoes facile reduction to a primary amine, enabling downstream functionalization:
-
Staudinger Reduction : Reaction with triphenylphosphine (PPh₃) in aqueous THF converts the azide to an iminophosphorane intermediate, hydrolyzed to the amine under acidic conditions .
Key Data :
| Reaction Type | Catalyst/Reagent | Solvent | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C | MeOH | 97% | |
| Staudinger | PPh₃ | THF/H₂O | 85–90% |
Ester Hydrolysis
The methyl ester undergoes saponification to yield the carboxylic acid:
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
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Trifluoroacetic Acid (TFA) : Treatment with 20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–2 hours removes the Boc group, yielding the free amine .
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HCl/Dioxane : 4 M HCl in dioxane at reflux for 6 hours also achieves quantitative deprotection .
Stereochemical Integrity in Reactions
The 4R configuration is preserved during key transformations:
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Azide Reduction : Retains stereochemistry due to non-invasive reaction conditions .
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Mitsunobu Reactions : Inversion at C4 observed during azide installation (e.g., SN2 substitution of mesylates with NaN₃) .
Synthetic Utility in Peptide Chemistry
-
Solid-Phase Synthesis : Used in Fmoc-based protocols for introducing conformationally constrained proline analogs .
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Cyclotriproline Scaffolds : Facilitates synthesis of macrocyclic peptides via azide-alkyne cycloaddition .
Stability and Handling
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Thermal Stability : Stable at 25°C under inert atmosphere but sensitive to prolonged light exposure .
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Azide Safety : Requires handling in fume hoods due to potential explosive decomposition under high heat or shock.
Key Research Findings
-
Conformational Effects : The 4R-azide group stabilizes polyproline II (PPII) helices via n→π* interactions, increasing LCST (lower critical solution temperature) in polymers .
-
Bioorthogonal Labeling : Enables precise tagging of biomolecules in vivo, as demonstrated in neuropeptide FF receptor studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key distinctions between (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester and related compounds:
Key Comparative Insights
Backbone and Functional Group Diversity
- The target compound’s proline backbone imposes conformational rigidity compared to tyrosine () or alanine derivatives (). This rigidity influences peptide secondary structures (e.g., β-turn induction) .
- The azide group distinguishes it from iodotyrosine () or triazole-containing alanine (). Azides enable bioorthogonal reactions, whereas iodo groups participate in cross-coupling, and triazoles serve as metabolites .
Synthetic Pathways
- Esterification : The methyl ester in the target compound is likely formed via SOCl₂/MeOH, analogous to ’s tyrosine derivative .
- Azide Introduction : Unlike ’s triazole (added via Michael addition), the azide in the target compound may be introduced via SN₂ substitution or diazotransfer, requiring precise stereochemical control .
Configuration and Bioactivity The D-configuration at the 4-position contrasts with L-configured compounds (e.g., ). D-amino acids resist enzymatic degradation, enhancing metabolic stability in therapeutic peptides .
Protection Group Stability Boc vs. This difference dictates orthogonal protection strategies in peptide synthesis.
Applications
- The target compound’s azide enables applications in click chemistry (e.g., PEGylation, fluorescent labeling), while ’s iodotyrosine is suited for palladium-catalyzed couplings to generate biaryl systems . ’s triazole derivatives act as herbicide metabolites , reflecting divergent biological roles .
Research Findings and Data
Reactivity and Stability
- Azide Stability : The 4-azide in the target compound is stable under Boc deprotection conditions (e.g., TFA), unlike amines, which require orthogonal protection .
- Methyl Ester Hydrolysis : Slower hydrolysis kinetics compared to ethyl esters, as observed in ’s tyrosine derivative, allow controlled carboxylate activation .
Q & A
Q. What are the key steps for synthesizing (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester, and how is purity ensured?
- Methodological Answer: The synthesis typically involves:
- Boc Protection: Introducing the tert-butyloxycarbonyl (Boc) group to the proline nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Azide Introduction: Substitution at the 4-position via SN2 reaction using sodium azide (NaN₃) or diazotransfer reagents.
- Methyl Esterification: Reaction with methyl chloroformate or methanol under acidic conditions.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethyl acetate/hexane) to achieve >95% purity, as validated by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR: ¹H NMR identifies the Boc group (singlet at δ 1.4 ppm for tert-butyl), azide absence of protons, and proline backbone signals (δ 3.0–4.5 ppm). ¹³C NMR confirms the ester carbonyl (~170 ppm) .
- IR: Azide stretch at ~2100 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calculated for C₁₁H₁₈N₄O₄: 294.13).
Advanced Research Questions
Q. How can stereochemical integrity at the 4R position be maintained during synthesis?
- Methodological Answer:
- Use chiral auxiliaries or enantioselective catalysts during azide introduction to preserve the D-proline configuration.
- Monitor optical rotation ([α]D) and compare with literature values for (4R)-configured proline derivatives.
- X-ray crystallography or NOE NMR experiments resolve ambiguities in stereochemistry .
Q. What strategies mitigate instability of the azide group during storage or reactions?
- Methodological Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation or moisture-induced side reactions .
- Handling: Avoid heating above 40°C to prevent explosive decomposition. Use azide-compatible quenching agents (e.g., aqueous NaNO₂) during workup .
Q. How can researchers troubleshoot low yields in the esterification step?
- Methodological Answer:
- Catalyst Optimization: Use DMAP or HOBt to enhance reactivity of the carboxylic acid intermediate.
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DCM) for better solubility.
- Byproduct Analysis: LC-MS or TLC identifies unreacted starting material or hydrolyzed products, guiding stoichiometric adjustments .
Q. What role does this compound play in click chemistry applications?
- Methodological Answer: The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For example:
- Peptide Modification: React with propargyl-modified peptides to create stable triazole linkages.
- Polymer Functionalization: Incorporate into dendrimers or hydrogels via strain-promoted azide-alkyne reactions (SPAAC) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points or spectral data?
- Methodological Answer:
- Reproducibility Checks: Replicate synthesis/purification under cited conditions (e.g., recrystallization solvent ratios from ).
- Cross-Validation: Compare NMR chemical shifts with PubChem datasets for structurally similar Boc-protected azides .
- Collaborative Analysis: Share samples with independent labs for parallel characterization (e.g., via COSY or HSQC NMR) .
Experimental Design
Q. What controls are essential when studying this compound’s reactivity in biological systems?
- Methodological Answer:
- Negative Controls: Use non-azide analogs (e.g., Boc-protected proline methyl ester) to isolate azide-specific effects.
- Stability Assays: Incubate in PBS or cell lysate at 37°C for 24h; monitor degradation via LC-MS .
- Toxicity Screening: Test in cell viability assays (MTT/WST-1) at 1–100 µM concentrations to rule off-target effects .
Application in Drug Discovery
Q. How is this compound utilized in prodrug or PROTAC design?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
